1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one
Description
1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one is a synthetic compound featuring a hybrid structure combining a 2,3-dimethylindole moiety and a 4-(2-fluorophenyl)piperazine group linked via an ethanone bridge. The indole scaffold is known for its prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics, while the 2-fluorophenylpiperazine subunit is associated with high affinity for serotonin receptors, particularly 5-HT1A .
For example, coupling reactions between indole derivatives and piperazinyl-acetyl intermediates, as seen in , are plausible. A typical approach might involve:
Functionalization of 2,3-dimethylindole with a ketone group.
Introduction of the 4-(2-fluorophenyl)piperazine via nucleophilic substitution or coupling reactions, possibly using chloroacetyl intermediates .
Purification via column chromatography and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-16-17(2)26(20-9-5-3-7-18(16)20)22(27)15-24-11-13-25(14-12-24)21-10-6-4-8-19(21)23/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPCZCJSFUQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized with methyl groups at the 2 and 3 positions. The next step involves the introduction of the ethanone moiety, followed by the attachment of the piperazine ring substituted with a fluorophenyl group. The reactions usually require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- The 2,3-dimethylindole group enhances lipophilicity and may influence steric interactions in receptor binding.
- The 2-fluorophenylpiperazine moiety is critical for 5-HT1A receptor affinity, as fluorinated arylpiperazines are well-documented in CNS drug design .
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound’s structural analogues differ primarily in substituents on the indole ring and the piperazine-linked aryl group. Key comparisons include:
Key Findings :
- The 2-fluorophenylpiperazine group confers superior 5-HT1A affinity compared to methoxy or chlorophenyl analogues, likely due to optimal electron-withdrawing effects and receptor pocket compatibility .
- Dimethylindole substituents may enhance metabolic stability compared to unsubstituted indoles, though this could slightly reduce binding affinity due to steric bulk .
Physicochemical Properties
Comparative melting points and solubility data highlight the impact of substituents:
Key Findings :
- The dimethylindole group likely increases melting point compared to unsubstituted indoles due to improved crystal packing.
- Fluorinated arylpiperazines generally exhibit moderate solubility in DMSO, suitable for in vitro assays .
Biological Activity
The compound 1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that combines an indole moiety with a piperazine ring, which is known for its diverse biological properties. The presence of the fluorophenyl group may enhance its pharmacological profile by influencing receptor interactions and metabolic stability.
Chemical Formula
- Molecular Formula : C20H24FN3O
- Molecular Weight : 343.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways.
- Receptor Interactions : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in cellular metabolism and proliferation.
Therapeutic Applications
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting its utility in oncology.
- Antimicrobial Effects : Some studies have reported antimicrobial activity, indicating possible applications in treating infections.
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. This was associated with increased serotonin levels in the brain.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays revealed that the compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis Induction | |
| HT-29 (Colon) | 10 | Caspase Activation |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Indole-based | Antidepressant |
| Compound B | Piperazine-based | Anticancer |
| This compound | Indole + Piperazine | Antidepressant, Anticancer |
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(2,3-Dimethylindolyl)-2-[4-(2-fluorophenyl)piperazinyl]ethan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Coupling reactions between indole derivatives and fluorophenyl-piperazine intermediates under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like DMF or THF) .
- Protection/deprotection strategies for reactive functional groups (e.g., using Boc groups for amines) to prevent side reactions .
- Final purification via column chromatography or recrystallization to achieve >95% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify connectivity of the indolyl, piperazinyl, and fluorophenyl moieties .
- High-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in analogous piperazine-containing structures .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for sensitive intermediates?
Methodological Answer:
- Inert conditions : Use Schlenk lines or gloveboxes to handle air- or moisture-sensitive intermediates (e.g., Grignard reagents or organometallic catalysts) .
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) or copper iodide can enhance coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes decomposition of thermally labile groups .
Q. What methodologies are recommended to investigate the compound’s biological activity and target interactions?
Methodological Answer:
- Molecular docking studies : Use software like AutoDock Vina to predict binding affinities for receptors such as serotonin or dopamine transporters, leveraging the fluorophenyl-piperazine moiety’s known interactions .
- In vitro binding assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) to quantify affinity for GPCRs or ion channels .
- Functional assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors to assess agonist/antagonist activity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reproducible assays) .
- Isomer characterization : Use chiral chromatography or NMR to check for stereoisomers, which may exhibit divergent activities (e.g., as seen in fluorophenyl-piperazine derivatives) .
- Assay standardization : Validate protocols using positive controls (e.g., known receptor antagonists) to ensure consistency across labs .
Q. What strategies can improve the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance solubility, or methyl groups to reduce metabolic degradation .
- Prodrug design : Mask reactive ketone or indole groups with ester or carbamate linkers to improve bioavailability .
- SAR studies : Systematically vary substituents on the indolyl or piperazinyl rings and correlate changes with ADMET profiles .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported receptor binding affinities?
Methodological Answer:
- Receptor subtype specificity : Screen against related receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) to identify off-target effects .
- Buffer conditions : Test binding under varying pH or ionic strengths, as fluorophenyl-piperazine derivatives are sensitive to electrostatic interactions .
- Meta-analysis : Compare data across multiple studies using standardized metrics (e.g., pIC₅₀ values) to identify outliers .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
